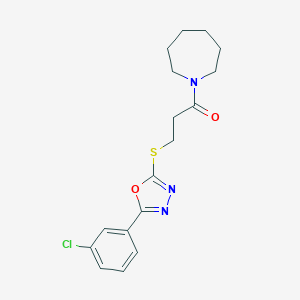
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. The compound is synthesized using a unique method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in disease progression. The compound may also modulate the immune system and enhance the body's natural defense mechanisms.
Biochemical and Physiological Effects:
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce blood glucose levels in diabetic animals, and improve cognitive function in neurodegenerative disease models. The compound has also been shown to have antibacterial and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide in lab experiments include its unique chemical structure, potential therapeutic applications, and ease of synthesis. However, the limitations of using the compound include its limited solubility in aqueous solutions, potential toxicity at high concentrations, and lack of clinical data.
Orientations Futures
There are several future directions for research on 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide. These include further studies on the compound's mechanism of action, optimization of synthesis methods, and in vivo studies to assess its efficacy and safety. The compound may also be studied for its potential as a drug delivery system or as a scaffold for the development of new therapeutic agents.
In conclusion, 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide is a novel chemical compound that has potential pharmaceutical applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies are needed to fully understand the compound's potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide involves the reaction of 4-fluoroaniline and 2-mercaptobenzothiazole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction yields the desired product, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide has been studied for its potential as a therapeutic agent in various diseases. The compound has shown promising results in the treatment of cancer, diabetes, and neurodegenerative disorders. The compound has also been studied for its antibacterial and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C16H13FN2OS2 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C16H13FN2OS2/c17-11-5-7-12(8-6-11)18-15(20)9-10-21-16-19-13-3-1-2-4-14(13)22-16/h1-8H,9-10H2,(H,18,20) |
Clé InChI |
RBYGPKQICKFBGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC(=O)NC3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCCC(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285508.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285509.png)
![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285511.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285512.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285513.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285519.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)
![N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine](/img/structure/B285522.png)
![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)

![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285531.png)